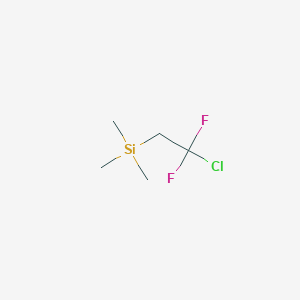
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H11ClF2Si . This compound is characterized by the presence of a silicon atom bonded to a 2-chloro-2,2-difluoroethyl group and three methyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with 2-chloro-2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct process, where methyl chloride reacts with a silicon-copper alloy . This method is efficient for large-scale production and ensures a high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other related products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as alcohols and amines . The reactions are typically carried out under controlled temperatures and in anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, hydrolysis of the compound results in the formation of silanols .
Scientific Research Applications
(2-Chloro-2,2-difluoroethyl)(trimethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-2,2-difluoroethyl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules . This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Chloro-2,2-difluoroethyl)(trimethyl)silane include:
Trimethylsilyl chloride: An organosilicon compound with similar reactivity and applications.
Trimethylsilyl fluoride: Another silyl halide with comparable properties.
Trimethylsilyl bromide: A related compound used in similar chemical reactions.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the 2-chloro-2,2-difluoroethyl group, which imparts unique reactivity and properties to the molecule . This makes it particularly useful in specific synthetic applications where other silyl halides may not be as effective.
Properties
CAS No. |
65653-68-1 |
|---|---|
Molecular Formula |
C5H11ClF2Si |
Molecular Weight |
172.67 g/mol |
IUPAC Name |
(2-chloro-2,2-difluoroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H11ClF2Si/c1-9(2,3)4-5(6,7)8/h4H2,1-3H3 |
InChI Key |
QZXMWMXABKBOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
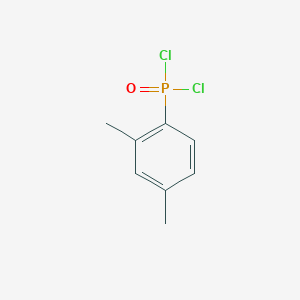

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
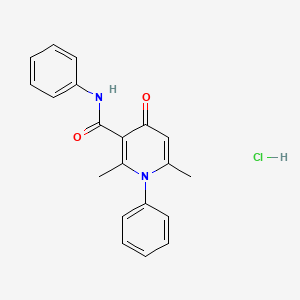

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
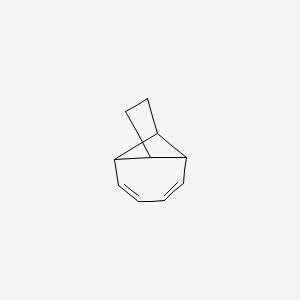
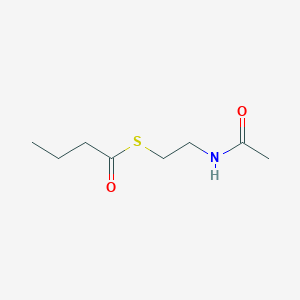
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
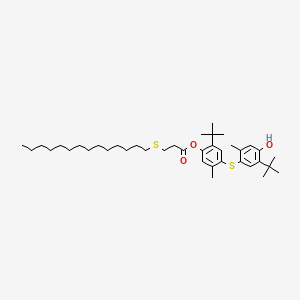
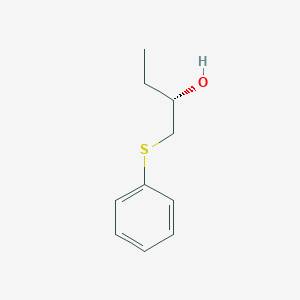
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
